5-ethyl-N-(4-fluorobenzyl)-3-methyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide
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Overview
Description
5-ETHYL-N-[(4-FLUOROPHENYL)METHYL]-3-METHYL-N-(PYRIDIN-2-YL)-1-BENZOFURAN-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by its unique structure, which includes a benzofuran core, a pyridine ring, and a fluorophenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ETHYL-N-[(4-FLUOROPHENYL)METHYL]-3-METHYL-N-(PYRIDIN-2-YL)-1-BENZOFURAN-2-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is to start with the benzofuran core and introduce the pyridine and fluorophenyl groups through a series of substitution and coupling reactions. Key reagents often include halogenated precursors, organometallic reagents, and catalysts such as palladium or copper.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Reaction conditions are carefully controlled to minimize by-products and ensure consistency.
Chemical Reactions Analysis
Types of Reactions
5-ETHYL-N-[(4-FLUOROPHENYL)METHYL]-3-METHYL-N-(PYRIDIN-2-YL)-1-BENZOFURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated precursors and organometallic reagents in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
5-ETHYL-N-[(4-FLUOROPHENYL)METHYL]-3-METHYL-N-(PYRIDIN-2-YL)-1-BENZOFURAN-2-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-ETHYL-N-[(4-FLUOROPHENYL)METHYL]-3-METHYL-N-(PYRIDIN-2-YL)-1-BENZOFURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Share similar aromatic structures and biological activities.
Pyridine Derivatives: Exhibit comparable chemical reactivity and applications.
Benzofuran Derivatives: Have similar core structures and are used in related research fields.
Uniqueness
5-ETHYL-N-[(4-FLUOROPHENYL)METHYL]-3-METHYL-N-(PYRIDIN-2-YL)-1-BENZOFURAN-2-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific investigations.
Properties
Molecular Formula |
C24H21FN2O2 |
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Molecular Weight |
388.4 g/mol |
IUPAC Name |
5-ethyl-N-[(4-fluorophenyl)methyl]-3-methyl-N-pyridin-2-yl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C24H21FN2O2/c1-3-17-9-12-21-20(14-17)16(2)23(29-21)24(28)27(22-6-4-5-13-26-22)15-18-7-10-19(25)11-8-18/h4-14H,3,15H2,1-2H3 |
InChI Key |
CCLQMGSQMDZLAY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=C2C)C(=O)N(CC3=CC=C(C=C3)F)C4=CC=CC=N4 |
Origin of Product |
United States |
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